

Arylfluorosulfates: A Novel Class of Antibacterial Agents Targeting Multidrug-Resistant Pathogens

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Compound of Interest		
Compound Name:	Antibacterial agent 81	
Cat. No.:	B12390883	Get Quote

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the preclinical data on a series of arylfluorosulfates, with a particular focus on compound 81, which has demonstrated significant potency against multidrug-resistant Gram-positive bacteria. These compounds represent a promising new chemotype for the development of future therapeutics.

Mechanism of Action

While the precise molecular mechanism of action for the arylfluorosulfate class is still under investigation, current evidence suggests that these compounds do not operate via conventional pathways. They have been shown to be effective against strains resistant to existing antibiotic classes, indicating a novel target or mode of interaction within the bacterial cell. Studies are ongoing to elucidate the specific cellular processes disrupted by these agents. The essential nature of the -OSO₂F group has been established, as its replacement with other substituents leads to a loss of antibacterial activity.[1]

A key characteristic of this series, including compound 81, is their rapid bactericidal activity.[1] Furthermore, they have demonstrated the ability to disrupt established bacterial biofilms and eliminate persister cells, which are often tolerant to conventional antibiotics.[1] This suggests a mechanism that is effective against both actively dividing and dormant bacteria.



Quantitative Data Summary

The antibacterial efficacy of the arylfluorosulfates has been quantified against a panel of clinically relevant pathogens. The data for compound 81 and its analogs are summarized below.

Compound	Organism	MIC (μM)	IC50 (μM) vs. HEK293T cells
81	Methicillin-resistant Staphylococcus aureus (MRSA)	3.13	41
80	Methicillin-resistant Staphylococcus aureus (MRSA)	12.5	Not Reported
Resveratrol (parent compound)	Methicillin-resistant Staphylococcus aureus (MRSA)	>625	Not Reported
3	Methicillin-resistant Staphylococcus aureus (MRSA)	Not specified, but potent	No inhibitory effect
101	Methicillin-resistant Staphylococcus aureus (MRSA)	Not specified, but potent	85

Data compiled from PNAS, "Identification of simple arylfluorosulfates as potent agents against resistant bacteria."[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the arylfluorosulfate compounds.

1. Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the compounds was determined using a broth microdilution method according to the Clinical and Laboratory





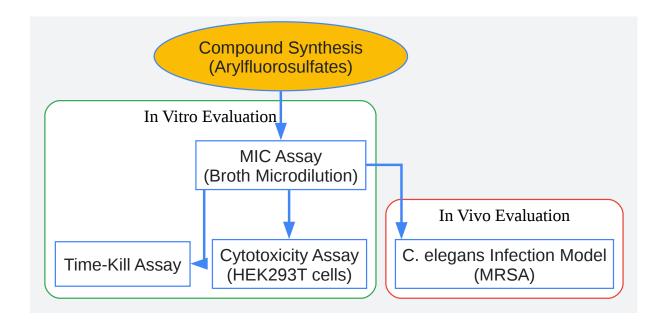


Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the midlogarithmic phase and then diluted. The compounds were serially diluted in a 96-well plate containing the bacterial suspension. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.

- 2. Time-Kill Kinetic Assay: To assess the bactericidal or bacteriostatic nature of the compounds, a time-kill assay was performed. Bacteria were exposed to the compounds at concentrations corresponding to multiples of their MIC. Aliquots were removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). A bactericidal effect is typically defined as a ≥3-log10 reduction in viable cell count.
- 3. Cytotoxicity Assay: The potential toxicity of the compounds against mammalian cells was evaluated using human embryonic kidney (HEK293T) cells. The cells were incubated with various concentrations of the compounds. Cell viability was assessed using a standard method, such as the MTT assay, which measures metabolic activity. The IC50 value, the concentration required to inhibit cell viability by 50%, was then calculated.[1]
- 4. In vivo Efficacy in C. elegans Model: Caenorhabditis elegans was used as a simple in vivo model to assess the antibacterial activity of the compounds against MRSA infection. Worms were infected with MRSA and then treated with the arylfluorosulfate compounds. The survival rate of the worms was monitored over several days to determine the in vivo efficacy of the compounds. Compound 81 showed a notable increase in the survival rate of infected worms compared to the control.[1]

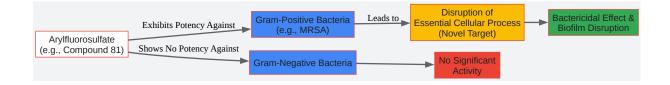
Visualizations





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Caption: General experimental workflow for the evaluation of arylfluorosulfate antibacterial agents.



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Caption: Logical relationship of arylfluorosulfate activity against different bacterial types.

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References

- 1. pnas.org [pnas.org]
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